molecular formula C17H14FN3OS B6505021 N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide CAS No. 1421459-59-7

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide

Cat. No. B6505021
CAS RN: 1421459-59-7
M. Wt: 327.4 g/mol
InChI Key: UCTGSGXKKFBAOB-UHFFFAOYSA-N
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Description

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide, also known as 2-F-4-M-T-P2C, is an organic compound that has been studied for its potential applications in the pharmaceutical and medical industries. It is a derivative of the thiazole ring, which is a heterocyclic aromatic compound containing four carbon atoms, two nitrogen atoms, and one sulfur atom. This compound has a wide range of properties, including solubility in water, lipophilicity, and stability in the presence of acids and bases. It has been studied for its potential in the synthesis of drugs and other compounds, as well as for its potential to act as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamideC in laboratory experiments include its solubility in water, its lipophilicity, and its stability in the presence of acids and bases. In addition, its relatively low cost and ease of synthesis make it attractive for use in laboratory experiments. However, its mechanism of action is not yet fully understood, and its potential side effects have not yet been fully explored. Furthermore, its potential applications in the medical and pharmaceutical industries have not yet been fully explored.

Future Directions

Future research on N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamideC should focus on its mechanism of action, its potential side effects, and its potential applications in the medical and pharmaceutical industries. In particular, further research should focus on its potential as an anti-inflammatory agent, an anti-cancer agent, an anti-bacterial agent, and an anti-viral agent. In addition, further research should focus on its potential as a pro-drug, a drug delivery system, and a drug-targeting system. Finally, further research should focus on its potential as a therapeutic agent and its potential to modulate the activity of certain enzymes and transcription factors.

Synthesis Methods

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamideC can be synthesized using a variety of methods. One common method is the reaction of 2-chloro-4-methyl-1,3-thiazole with 2-fluorophenol in the presence of a base, such as potassium hydroxide. The reaction is catalyzed by a strong base, such as sodium hydroxide, and can be carried out at temperatures ranging from room temperature to 150°C. The resulting product is then purified by recrystallization. Another method involves the reaction of 2-fluorophenol with 2-chloro-4-methyl-1,3-thiazole in the presence of a strong acid, such as sulfuric acid, and a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from room temperature to 150°C, and the resulting product is then purified by recrystallization.

Scientific Research Applications

N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamideC has been studied for its potential applications in the pharmaceutical and medical industries. It has been shown to possess a wide range of properties, including solubility in water, lipophilicity, and stability in the presence of acids and bases. It has been studied for its potential in the synthesis of drugs and other compounds, as well as for its potential to act as a therapeutic agent. In particular, it has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, an anti-bacterial agent, and an anti-viral agent. In addition, it has been studied for its potential to act as a pro-drug, a drug delivery system, and a drug-targeting system.

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-15(10-20-16(22)14-8-4-5-9-19-14)23-17(21-11)12-6-2-3-7-13(12)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGSGXKKFBAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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